四氟化铂(IV); azane;platinum(4+);tetrafluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

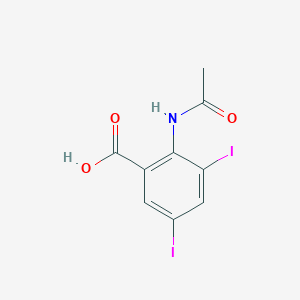

trans-Diamminetetrachloroplatinum: is a platinum-based compound with the chemical formula Pt(NH₃)₂Cl₄ It is a member of the platinum(IV) family of compounds and is known for its octahedral geometry

科学研究应用

无机化学

四氟化铂(IV),也称为四氟化铂,是一种无机化合物,化学式为PtF4。 在固态中,该化合物以八面体配位几何结构存在 。 它首次由Henri Moissan在氢氟酸存在下对铂金属进行氟化而得到 。 它已被用于各种反应,并且可以与四氟化硒和三氟化溴形成加合物 .

抗癌研究

顺铂,也称为顺式二氨二氯铂,是一种基于铂的抗肿瘤药物。 它因其广泛而有效的抗肿瘤作用而在临床应用中得到应用 。 研究发现,它通过促进细胞增殖、影响细胞周期和减少细胞凋亡,促成了卵巢癌中的铂耐药状态 .

免疫治疗

随着免疫治疗的快速发展,基于铂的抗肿瘤药物面临着新的挑战和机遇。 铂类药物的研究已发展到多配体和多功能铂前体 .

神经干细胞研究

NSC 123895,也称为StemPro NSC SFM,专门配制用于人类神经干细胞 (hNSCs) 的无血清生长和扩增。 它支持 NSCs 的优异扩增并保留其多能分化潜力 .

光动力治疗

基于铂的药物已开始向多靶点、纳米载体修饰、免疫治疗和光动力治疗方向发展 .

肿瘤微环境调节

作用机制

Target of Action

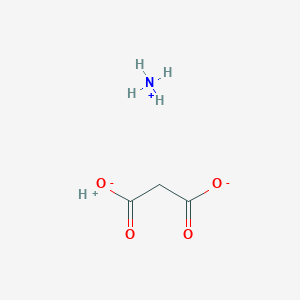

Azane;Platinum(4+);Tetrafluoride, also known as trans-Diamminetetrachloroplatinum, Platinum, diamminetetrachloro-, (OC-6-11)-, or NSC 123895, is an inorganic compound with the chemical formula PtF4 . In the solid state, the compound features platinum(IV) in octahedral coordination geometry

Mode of Action

It’s known that the compound features platinum(iv) in octahedral coordination geometry .

Biochemical Pathways

It’s known that photoactive metal complexes can induce novel effects on biochemical pathways and combat resistance to conventional drugs .

Pharmacokinetics

A systematic assessment of the pharmacokinetics for platinum analogues with quantification of total platinum and intact drugs at both animal and target cell levels can help us understand the pharmacokinetics of platinum-based anticancer drugs comprehensively, which can further provide a scientific basis for the study of their efficacy and toxicity .

Result of Action

It’s known that a solution of platinum tetrafluoride in water rapidly decomposes, releasing heat and forming an orange coloured platinum dioxide hydrate precipitate and fluoroplatinic acid .

Action Environment

It’s known that the compound decomposes to platinum metal and fluorine gas when heated to a red hot temperature .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Diamminetetrachloroplatinum typically involves the reaction of tetrachloroplatinate(II) with ammonia . The process can be summarized as follows:

- Dissolve potassium tetrachloroplatinate(II) in water.

- Add ammonia to the solution, which leads to the formation of trans-Diamminetetrachloroplatinum .

- The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of trans-Diamminetetrachloroplatinum follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations.

化学反应分析

Types of Reactions: trans-Diamminetetrachloroplatinum undergoes several types of chemical reactions, including:

Reduction: It can be reduced by thi

属性

CAS 编号 |

16893-06-4 |

|---|---|

分子式 |

Cl4H6N2Pt |

分子量 |

371.0 g/mol |

IUPAC 名称 |

azane;tetrachloroplatinum |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 |

InChI 键 |

RBHOYUZKIANPPG-UHFFFAOYSA-J |

SMILES |

N.N.[F-].[F-].[F-].[F-].[Pt+4] |

规范 SMILES |

N.N.Cl[Pt](Cl)(Cl)Cl |

Key on ui other cas no. |

16893-05-3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the relationship between the structure of platinum compounds (cis vs. trans) and their biological activity?

A2: The distinct spatial arrangements of ligands around the central platinum atom in cisplatin and trans-Diamminetetrachloroplatinum dictate their contrasting biological activities. [] The cis configuration in cisplatin allows for the formation of intrastrand crosslinks on DNA, primarily between adjacent guanine bases. This specific type of DNA damage is difficult for cells to repair and is considered the primary mechanism of cisplatin's anticancer activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)